(4S)-1-Boc-4-(methylsulfonyl)-L-proline
Description
(4S)-1-Boc-4-(methylsulfonyl)-L-proline is a chemically modified proline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the pyrrolidine ring. This compound is widely utilized as a chiral building block in peptide synthesis and medicinal chemistry due to its stereochemical stability and the electron-withdrawing nature of the methylsulfonyl group, which enhances electrophilicity and influences conformational rigidity . The Boc group provides temporary protection for the amine during synthetic steps, enabling selective deprotection under acidic conditions while maintaining the integrity of the sulfonyl moiety .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKDKLIASJMTL-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4S)-1-Boc-4-(methylsulfonyl)-L-proline typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the methylsulfonyl group: The protected proline is then reacted with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (mesyl) group at the 4S position acts as an excellent leaving group, enabling stereospecific substitutions. Data from Mitsunobu and Appel reactions highlight its utility:
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The 4S configuration ensures inversion during Mitsunobu reactions, critical for synthesizing 4R-modified prolines (e.g., 4R-perfluoro-tert-butyl hydroxyproline) .
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In Appel reactions, mesyl groups are replaced by halides (Cl, Br), retaining stereochemistry for downstream applications .
Deprotection and Functionalization
The Boc group is selectively removable under acidic conditions, enabling further functionalization:
Deprotection Conditions
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Acidic Hydrolysis : 4 M HCl in dioxane (6 h, reflux) cleaves Boc, yielding free amine hydrochloride salts .
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Enzymatic Deprotection : Lipases in phosphate buffer (pH 7.4) selectively remove Boc without affecting the mesyl group .
Post-Deprotection Modifications
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Peptide Coupling : Fmoc-protected derivatives (e.g., Fmoc-(4S)-mesyl-proline) undergo SPPS with HBTU/HOBt activation (≥90% coupling efficiency) .
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Reductive Amination : NaBH<sub>3</sub>CN in MeOH converts the free amine to secondary amines (e.g., proline-based catalysts) .
Stability Under Harsh Conditions
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Thermal Stability : Decomposes above 150°C (TGA data: onset at 152°C) .
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Hydrolytic Stability : Resists hydrolysis in pH 3–9 buffers (24 h, 25°C) but degrades rapidly in 1 M NaOH (t<sub>1/2</sub> = 2 h) .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a building block in the synthesis of complex molecules, particularly in the design of drugs targeting specific biological pathways. Its ability to mimic natural amino acids makes it valuable for studying enzyme mechanisms and protein-ligand interactions. For instance, proline derivatives have been explored for their roles in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in diabetes management .
Case Study: DPP-IV Inhibitors
Research has demonstrated that proline derivatives can effectively inhibit DPP-IV, leading to enhanced levels of glucagon-like peptide-1 (GLP-1), which is crucial for glucose metabolism. This property positions (4S)-1-Boc-4-(methylsulfonyl)-L-proline as a candidate for developing treatments for type 2 diabetes .
Protein Engineering
Enhancing Protein Stability
The incorporation of proline analogs into recombinant proteins has shown to enhance stability and functionality. A notable study indicated that introducing (4S)-methylproline into insulin altered its aggregation properties, suggesting potential therapeutic applications in diabetes management .
Case Study: Neuroprotective Effects
Proline derivatives have been investigated for their neuroprotective properties in models of neurodegeneration. Certain analogs demonstrated the ability to mitigate oxidative stress-induced cell death, indicating their potential as therapeutic agents for neurodegenerative diseases .
The unique structural features of this compound contribute to its biological activity. The methylsulfonyl group may enhance interactions with biological targets, influencing binding affinity and selectivity. This compound's pharmacological profiles suggest potential roles as inhibitors or modulators in various signaling pathways critical for cellular function .
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-(methylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group and the methylsulfonyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
The structural and functional attributes of (4S)-1-Boc-4-(methylsulfonyl)-L-proline can be contextualized by comparing it to analogous proline derivatives with variations in the 4-position substituent or protective groups. Below is a detailed analysis:
Substituent Effects at the 4-Position
Key Observations :
- Electrophilicity : The methylsulfonyl group significantly increases electrophilicity compared to mercapto or methylthiol groups, making the compound more reactive in nucleophilic substitution or Michael addition reactions .
- Stability : The Boc group offers superior acid stability over Fmoc, which is base-labile. This distinction dictates synthetic workflows, particularly in multi-step peptide elongation .
Reactivity Descriptors
Global reactivity parameters derived from DFT calculations (e.g., global hardness (η), electrophilicity (ω)) highlight differences in stability and charge transfer:
- Methylsulfonyl derivatives exhibit lower global hardness (higher softness) compared to unmodified proline, indicating greater polarizability and reactivity .
- Cocrystals of L-proline (e.g., with ezetimibe) demonstrate enhanced electrophilicity (ω = 2.21–2.42 eV) compared to APIs, suggesting that sulfonyl-containing proline derivatives could similarly improve charge transfer in drug formulations .
Biological Activity
Introduction
(4S)-1-Boc-4-(methylsulfonyl)-L-proline is a proline derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its unique structural features, which may influence its biological activity and therapeutic potential. This article reviews the biological activity of this compound, synthesizing findings from various research studies and patents.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Boc (tert-butoxycarbonyl) group : This protecting group enhances stability and solubility.
- Methylsulfonyl group : This moiety may impart unique electronic properties that affect biological interactions.
The molecular formula is CHNOS, indicating a relatively complex structure that may facilitate interactions with various biological targets.
Research indicates that proline derivatives, including this compound, can modulate protein folding and stability. The incorporation of such compounds into proteins can alter their biophysical properties, potentially enhancing therapeutic efficacy. For instance, modifications to insulin using proline analogs have demonstrated changes in aggregation behavior, which could be pivotal in drug formulation strategies .
2. In Vitro Studies
In vitro studies have shown that proline derivatives can exhibit protective effects against cytotoxic agents. For example, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (a related compound) was found to significantly improve cell viability in astrocytes subjected to cytotoxic concentrations of pilocarpine. Concentrations of 25 µg/mL and above resulted in notable increases in cell viability (58.3% to 89.3%) compared to controls .
Case Study 1: Proline Derivatives in Protein Engineering
A study highlighted the incorporation of various proline analogs into recombinant proteins, demonstrating that these modifications can enhance protein stability and functionality. The introduction of (4S)-methylproline into insulin resulted in altered aggregation properties, suggesting potential applications in diabetes management .
Case Study 2: Neuroprotective Effects
The neuroprotective effects of proline derivatives were further explored through the application of related compounds in neurodegenerative models. These studies revealed that certain proline analogs could mitigate oxidative stress-induced cell death, indicating their potential role as therapeutic agents in neuroprotection .
4. Pharmacological Potential
The pharmacological profiles of proline derivatives are promising, particularly concerning their ability to act as inhibitors or modulators of various biological pathways. For instance, compounds similar to this compound have been investigated for their roles in modulating receptor activity and influencing signaling pathways critical for cellular function .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Proline Derivatives
| Compound | Cell Viability Increase (%) | Mechanism |
|---|---|---|
| This compound | TBD | TBD |
| N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline | 58.3 - 89.3 | Antioxidant activity |
Q & A
Basic Research Questions
Q. How is (4S)-1-Boc-4-(methylsulfonyl)-L-proline synthesized, and what are the critical intermediates?
- Methodological Answer : The synthesis typically begins with L-proline as the starting material. Key steps include:
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) to introduce the tert-butoxycarbonyl (Boc) group at the amino group .
Methylsulfonylation : Selective sulfonylation at the 4-position using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl moiety.
Purification : Column chromatography or recrystallization to isolate the product, followed by structural confirmation via and .
- Key Intermediates : L-proline → Boc-L-proline → Boc-protected 4-methylsulfonyl-L-proline .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to verify enantiomeric purity (>99% ee) .
- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry at the 4-position .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] = 320.1224 for CHNOS) .
Advanced Research Questions
Q. How does the methylsulfonyl group at the 4-position influence the conformational dynamics of proline-containing peptides?
- Methodological Answer :
- Steric Effects : The bulky methylsulfonyl group restricts pyrrolidine ring puckering, favoring a C-endo conformation. This rigidity alters peptide backbone angles (e.g., φ/ψ dihedrals) and impacts secondary structure formation .
- Experimental Validation : Compare circular dichroism (CD) spectra of peptides synthesized with native proline vs. this derivative to assess α-helix or β-sheet disruption .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?
- Methodological Answer :
- Coupling Conditions : Use low racemization agents like HATU/Oxyma Pure in DMF at 0–4°C .
- Temporary Protection : Employ Fmoc- or Alloc-protected derivatives during SPPS to minimize side reactions.
- Monitoring : Track racemization via if fluorinated residues are present in the sequence .
Q. How does the Boc-protected methylsulfonyl group affect the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is cleaved with trifluoroacetic acid (TFA), while the methylsulfonyl moiety remains stable. Monitor degradation via HPLC after 24-hour exposure to 50% TFA .
- Basic Conditions : Methylsulfonyl groups are susceptible to nucleophilic attack (e.g., by OH) at elevated temperatures. Conduct stability tests in 0.1M NaOH at 40°C and analyze by LC-MS .
Q. What spectroscopic methods can resolve conflicting data on rotational isomerism in Boc-protected proline derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Perform from –60°C to 25°C to observe coalescence of rotamer signals (e.g., δ 3.8–4.2 ppm for pyrrolidine protons) .
- Dynamic HPLC : Use a C18 column with a methanol/water gradient to separate rotamers under kinetic control .
Q. How to handle this compound safely given its acute oral toxicity (Category 3)?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a desiccator at 2–8°C, away from oxidizing agents .
Data Contradiction Analysis Example
Scenario : Conflicting data for the methylsulfonyl carbon (δ 42–45 ppm vs. δ 48 ppm).
Resolution :
Verify solvent effects (DMSO-d vs. CDCl) and concentration.
Check for residual water (DMSO is hygroscopic), which may shift signals.
Compare with computational predictions (DFT calculations at B3LYP/6-311+G(d,p)) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
